molecular formula C24H25NO3 B1669663 Cyphenothrin CAS No. 39515-40-7

Cyphenothrin

Cat. No. B1669663
CAS RN: 39515-40-7
M. Wt: 375.5 g/mol
InChI Key: FJDPATXIBIBRIM-UHFFFAOYSA-N
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Description

Cyphenothrin is a synthetic pyrethroid insecticide . It is effective against cockroaches that have developed resistance to organophosphorous and carbamate insecticides .


Synthesis Analysis

Cyphenothrin is a racemic mixture of 4 pairs of diastereoisomers .


Molecular Structure Analysis

The molecular formula of Cyphenothrin is C24H25NO3 . It is a synthetic pyrethroid insecticide .


Chemical Reactions Analysis

Cyphenothrin is stable under normal storage conditions but it is labile to base, being hydrolysed to trans-2,2-dimethyl-3- (2-methylprop-1-enyl)- cyclopropanecarboxylic acid (2,trans-chrysanthemic acid) and 3-phenoxybenzaldehyde (3, 3PBAl) and cyanide ion . It is sensitive to light .


Physical And Chemical Properties Analysis

Cyphenothrin has a low aqueous solubility and is non-volatile . It is not expected to be persistent in soil systems, but it may be persistent in water systems depending on local conditions .

Scientific Research Applications

Efficacy in Pest Control

Cyphenothrin, a synthetic pyrethroid, has been studied for its effectiveness in controlling various pests. Research has shown its efficacy against ticks and fleas on dogs. For instance, a combination of cyphenothrin and pyriproxyfen was effective in controlling the tick Haemaphysalis elliptica and the flea Ctenocephalides felis, with a residual efficacy of more than 90% for up to 5 weeks (Fourie et al., 2010). Additionally, cyphenothrin has been evaluated for its effectiveness against German cockroaches in urban cookhouses, showing a reduction of 95 to 97.5% in infestation over six weeks (Tilak et al., 2005).

Microbial Degradation in the Environment

Cyphenothrin's environmental impact has been a subject of study, particularly its microbial degradation in water and soil. A significant finding was the identification of the bacterial strain Staphylococcus succinus HLJ-10, which can efficiently degrade D-cyphenothrin. This strain can remove over 90% of D-cyphenothrin in a mineral salt medium within 7 days. The research uncovered several intermediate metabolites in the biodegradation pathway, providing insights into the biochemical process of D-cyphenothrin degradation (Huang et al., 2020).

Behavior in Aquatic Environments

The behavior of cyphenothrin in aquatic environments has been explored, with studies indicating rapid partitioning from water to sediment and significant microbial degradation. Cyphenothrin undergoes extensive microbial degradation, forming 3-phenoxybenzoic acid and eventually mineralizing to CO2. Its rapid photolysis and microbial degradation suggest that cyphenothrin is unlikely to persist in aquatic environments, highlighting its environmental fate (Suzuki et al., 2017).

Development of Detection Methods

Advancements have been made in developing detection methods for cyphenothrin. One such method is the development of a molecularly imprinted polymer (MIP) material used as a recognition element for quantum dots (QDs) based MIP-coated composite. This composite can selectively recognize cyphenothrin, demonstrating a new strategy for fabricating inorganic-organic MIP-coated QDs with selective recognition ability in aqueous media. This method can detect cyphenothrin in water samples, offering a potential tool for environmental monitoring (Ren & Chen, 2015).

Safety And Hazards

Cyphenothrin is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-16(2)13-20-22(24(20,3)4)23(26)28-21(15-25)17-9-8-12-19(14-17)27-18-10-6-5-7-11-18/h5-14,20-22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDPATXIBIBRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032536
Record name Cyphenothrin
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Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 1.0X10-2 mg/L (<9.0 ug/L) at 25 °C, In hexane 4.84, methanol 9.27 (both in g/100g, 20 degC
Record name Cyphenothrin
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.083 at 25 °C/25 °C
Record name Cyphenothrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.11X10-6 mm Hg at 30 °C, 9.0X10-7 mm Hg at 20 °C (0.12 mPa)
Record name Cyphenothrin
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The symptoms of poisoning caused by pyrethroids are characterized by ataxia, loss of coordination, hyperexcitation, convulsions, and paralysis. Depending on the type of pyrethroid, repetitive discharges and/or conduction block are observed in various regions of the nervous system. Type I pyrethroids as represented by allethrin and tetramethrin which lack a cyano group cause repetitive discharges in nerve fibers and nerve terminals leading to hyperexcitation of the animal. Type II pyrethroids as represented by cyphenothrin, deltamethrin and fenvalerate which contain a cyano group at the alpha-carbon cause nerve membrane depolarization and block leading to paralysis of the animal. Both types of action are ascribed to modifications of nerve membrane sodium channels which result in very slow gating kinetics. Patch clamp single channel recording experiments have clearly demonstrated that individual sodium channels are modified by tetramethrin in an all-or-none manner to give rise to a prolonged opening without change in conductance. Thus, it is concluded that the site of action of pyrethroids is the sodium channel, and that pyrethroids interact with the channel macromolecules that control the gating mechanism.
Record name Cyphenothrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cyphenothrin

Color/Form

Viscous yellow liquid

CAS RN

39515-40-7
Record name Cyphenothrin
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Record name Cyphenothrin [ISO]
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Record name Cyphenothrin
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Record name α-cyano-3-phenoxybenzyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
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Record name CYPHENOTHRIN
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Record name Cyphenothrin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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